REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:6]=[CH:5][C:3]=1[NH2:4].[Cl:13]N1C(=O)CCC1=O>C(#N)C>[Cl:13][C:5]1[CH:6]=[C:7]([C:9]([F:10])([F:11])[F:12])[CH:8]=[C:2]([F:1])[C:3]=1[NH2:4]
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Name
|
|
Quantity
|
498 g
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Type
|
reactant
|
Smiles
|
FC1=C(N)C=CC(=C1)C(F)(F)F
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Name
|
|
Quantity
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408 g
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
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Name
|
|
Quantity
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5 L
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then the solution was heated
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Type
|
TEMPERATURE
|
Details
|
under reflux for 3 hours
|
Duration
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3 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
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Type
|
ADDITION
|
Details
|
diluted with petroleum ether (PE 1 L)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to afford a red oil
|
Type
|
DISTILLATION
|
Details
|
The oily product was purified by vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(N)C(=CC(=C1)C(F)(F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 420 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 70666.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |